molecular formula C8H5ClINO B12866579 2-(Chloromethyl)-7-iodobenzo[d]oxazole

2-(Chloromethyl)-7-iodobenzo[d]oxazole

Cat. No.: B12866579
M. Wt: 293.49 g/mol
InChI Key: JGALWWWJNNCLLJ-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-7-iodobenzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-7-iodobenzo[d]oxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole, which can then be iodinated to yield the target compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)-7-iodobenzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst.

    Coupling: Palladium catalysts with appropriate ligands.

Major Products:

  • Substituted benzoxazoles
  • Oxidized or reduced derivatives
  • Coupled products with various aryl or alkyl groups

Scientific Research Applications

2-(Chloromethyl)-7-iodobenzo[d]oxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-7-iodobenzo[d]oxazole is primarily based on its ability to interact with biological targets through its functional groups. The chloromethyl and iodide groups can form covalent bonds with nucleophilic sites in biomolecules, leading to inhibition or modification of biological pathways. This compound may also act as a ligand for certain receptors or enzymes, modulating their activity .

Comparison with Similar Compounds

  • 2-(Chloromethyl)-1,3-benzoxazole
  • 2-(Chloromethyl)-5-iodobenzoxazole
  • 2-(Chloromethyl)-7-bromobenzo[d]oxazole

Uniqueness: 2-(Chloromethyl)-7-iodobenzo[d]oxazole stands out due to the presence of both chloromethyl and iodide groups, which provide unique reactivity and potential for diverse chemical transformations. This dual functionality makes it a valuable intermediate in synthetic chemistry and a promising candidate for biological studies .

Properties

Molecular Formula

C8H5ClINO

Molecular Weight

293.49 g/mol

IUPAC Name

2-(chloromethyl)-7-iodo-1,3-benzoxazole

InChI

InChI=1S/C8H5ClINO/c9-4-7-11-6-3-1-2-5(10)8(6)12-7/h1-3H,4H2

InChI Key

JGALWWWJNNCLLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)I)OC(=N2)CCl

Origin of Product

United States

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